5-Bromo-2-(dimethylamino)nicotinaldehyde
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Overview
Description
5-Bromo-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 g/mol . It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 5-position and the dimethylamino group is substituted at the 2-position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)nicotinaldehyde typically involves the bromination of 2-(dimethylamino)nicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Formation of 5-substituted-2-(dimethylamino)nicotinaldehyde derivatives.
Oxidation: Formation of 5-Bromo-2-(dimethylamino)nicotinic acid.
Reduction: Formation of 5-Bromo-2-(dimethylamino)nicotinyl alcohol.
Scientific Research Applications
5-Bromo-2-(dimethylamino)nicotinaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and specificity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylamino)nicotinaldehyde
- 5-Bromo-2-(dimethylamino)pyrimidine
- 2,9-Dimethyl-1,10-phenanthroline
Uniqueness
5-Bromo-2-(dimethylamino)nicotinaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group on the nicotinaldehyde scaffold. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these functional groups allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-2-(dimethylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8-6(5-12)3-7(9)4-10-8/h3-5H,1-2H3 |
InChI Key |
KFNQHQOVNWDMLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)C=O |
Origin of Product |
United States |
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